

# Preliminary Toxicological Assessment of N-Nitroso-bisoprolol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

N-Nitroso-bisoprolol (NBP), a nitrosamine drug substance-related impurity (NDSRI) of the widely prescribed beta-blocker bisoprolol, has come under scrutiny as part of the broader regulatory focus on nitrosamine impurities in pharmaceuticals.[1][2] Nitrosamines are classified as probable human carcinogens, necessitating a thorough toxicological evaluation to establish safe limits for human exposure.[2] This technical guide provides a comprehensive overview of the preliminary toxicological assessment of NBP, summarizing key in vitro and in vivo mutagenicity studies, detailing experimental protocols, and presenting derived safe intake limits. The findings suggest that while NBP exhibits weak mutagenic potential under specific laboratory conditions, its potency is significantly lower than that of small-molecule nitrosamines, supporting higher acceptable intake levels than the conservative default values.[1][2]

#### Introduction

The discovery of N-nitrosamine impurities in various medications has prompted stringent regulatory actions worldwide to mitigate patient risk.[2] N-nitrosamines are a class of compounds of concern due to their potential carcinogenicity, a property linked to their metabolic activation into reactive electrophiles that can alkylate DNA.[3] **N-Nitroso-bisoprolol** (NBP) is an NDSRI formed from the nitrosation of the secondary amine moiety of bisoprolol.[4] Its structural complexity compared to simple nitrosamines like N-nitrosodimethylamine (NDMA)



suggests a different toxicological profile.[5] This whitepaper consolidates the current toxicological data on NBP to inform risk assessment and control strategies.

### **In Vitro Mutagenicity Assessment**

The initial toxicological evaluation of **N-Nitroso-bisoprolol** involved assessing its mutagenic potential in bacterial and mammalian cell systems. These assays are crucial for identifying genotoxic hazards.

#### **Bacterial Reverse Mutation Assay (Ames Test)**

The mutagenicity of NBP was evaluated using the Ames test, which detects chemically induced reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.[6] Initial tests under standard OECD 471 conditions with 10% and 30% induced rat liver S9 and 30% uninduced hamster liver S9 metabolic activation systems were negative.[2][6][7]

However, when tested using an Enhanced Ames Test (EAT) protocol, specifically with a 30% induced hamster liver S9 fraction, NBP showed a positive mutagenic response in S. typhimurium strains TA100 and TA1535.[2][6][7] This indicates that under specific and stringent metabolic activation conditions, NBP can induce base-pair substitution mutations.[2][6][7] The EAT is considered more sensitive for detecting the mutagenicity of certain nitrosamines.[6][8]

Table 1: Summary of Enhanced Ames Test (EAT) Results for N-Nitroso-bisoprolol[6]

| Test Strain           | Metabolic Activation   | Result   |
|-----------------------|------------------------|----------|
| S. typhimurium TA100  | 30% Induced Hamster S9 | Positive |
| S. typhimurium TA1535 | 30% Induced Hamster S9 | Positive |
| S. typhimurium TA98   | 30% Induced Hamster S9 | Negative |
| S. typhimurium TA1537 | 30% Induced Hamster S9 | Negative |
| E. coli WP2uvrA       | 30% Induced Hamster S9 | Negative |

## **Mammalian Cell Gene Mutation Assay (HPRT Assay)**



To assess mutagenicity in a mammalian system, a Hypoxanthine-Guanine Phosphoribosyl Transferase (HPRT) gene mutation assay was conducted using V79 Chinese hamster lung cells.[2][7] In this assay, NBP did not induce a relevant increase in mutation frequency, in contrast to the positive control, N-nitrosodiethylamine (NDEA).[2][6][7] This negative result in a mammalian cell line suggests a lower mutagenic potential in eukaryotic systems compared to the findings in the highly sensitive EAT.[2][7]

Table 2: HPRT Assay Results for N-Nitroso-bisoprolol in V79 Cells[2][7]

| Compound                     | Concentration Range<br>Tested | Result   |
|------------------------------|-------------------------------|----------|
| N-Nitroso-bisoprolol (NBP)   | Not specified                 | Negative |
| N-Nitrosodiethylamine (NDEA) | Not specified                 | Positive |

## **In Vivo Genotoxicity Assessment**

To evaluate the genotoxic potential of NBP in a whole-animal model, a 28-day repeat-dose study was conducted in wild-type NMRI mice.[2][7] This in vivo assessment is critical for understanding the toxicological relevance of the in vitro findings.

#### 28-Day Repeat-Dose Study with ecNGS

The study utilized the highly sensitive error-corrected next-generation sequencing (ecNGS) method, specifically duplex sequencing, to detect mutations in the liver and bone marrow of mice treated with NBP.[2][6][7] This advanced technique allows for the detection of rare mutational events across the genome.[6] A weak induction of mutation frequencies was observed in both the liver and bone marrow.[2][6][7]

Table 3: Summary of 28-Day In Vivo Mutagenicity Study of N-Nitroso-bisoprolol[2][7]



| Species | Strain               | Duration | Tissues<br>Examined   | Analytical<br>Method            | Key Finding                            |
|---------|----------------------|----------|-----------------------|---------------------------------|----------------------------------------|
| Mouse   | NMRI (wild-<br>type) | 28 days  | Liver, Bone<br>Marrow | ecNGS<br>(Duplex<br>Sequencing) | Weak induction of mutation frequencies |

#### **Derivation of Safe Intake Limits**

Based on the quantitative data from the in vivo study, new safe intake limits for **N-Nitroso-bisoprolol** were calculated using benchmark dose (BMD) analysis.[2][7] These derived limits are significantly higher than the default acceptable intake (AI) of 1.5  $\mu$  g/day often applied to nitrosamines with limited data.[2][7]

Table 4: Derived Safe Intake Limits for N-Nitroso-bisoprolol[2][7]

| Parameter                        | Derived Limit (µ<br>g/person/day ) | Basis of Calculation                           |
|----------------------------------|------------------------------------|------------------------------------------------|
| Permissible Daily Exposure (PDE) | 400                                | ICH Q3C framework, based on in vivo ecNGS data |
| Acceptable Intake (AI)           | 64                                 | ICH M7 framework, based on in vivo ecNGS data  |

These findings suggest that the Carcinogenic Potency Categorization Approach (CPCA), which relies on structural considerations alone, may be overly conservative for NBP.[1][2][9] The data-driven approach provides a more realistic and scientifically supported basis for setting safe exposure limits.[2][7]

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the protocols for the key experiments conducted on **N-Nitroso-bisoprolol**.



#### **Enhanced Ames Test (EAT) Protocol**

The EAT for N-nitrosamines follows the general principles of the OECD 471 guideline but with specific modifications to enhance sensitivity.[6][8]

- Test Strains:S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA (pKM101) were used.[6][8]
- Assay Type: The pre-incubation method was employed.[8]
- Pre-incubation Time: A 30-minute pre-incubation period was used.[8]
- Metabolic Activation: The assay was conducted with and without a post-mitochondrial fraction (S9). For NBP, the key condition was the use of a 30% (v/v) hamster liver S9 fraction from rodents pre-treated with cytochrome P450 inducers (e.g., phenobarbital and βnaphthoflavone).[6][8]
- Controls: Appropriate solvent controls and positive controls for each tester strain with and without S9 were included. For the EAT, additional nitrosamine-specific positive controls (e.g., NDMA, 1-Cyclopentyl-4-nitrosopiperazine) are recommended.[10]
- Data Analysis: A positive response is defined by a concentration-related increase in revertant colonies and a reproducible increase over the solvent control.

#### **HPRT Gene Mutation Assay Protocol**

This assay is conducted according to OECD Guideline 476.

- Cell Line: Chinese hamster V79 cells, which are deficient in certain metabolic enzymes, are commonly used.
- Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (e.g., induced rat liver S9).
- Treatment: Cells are exposed to NBP over a range of concentrations for a defined period (e.g., 4 hours).



- Mutation Expression: Following treatment, cells are cultured for a period to allow for the expression of any induced mutations in the Hprt gene.
- Selection: Cells are then cultured in a medium containing a selective agent (e.g., 6-thioguanine). Only mutant cells lacking functional HPRT can survive.
- Data Analysis: The mutation frequency is calculated as the number of mutant colonies relative to the number of surviving cells.

#### 28-Day In Vivo ecNGS Study Protocol

This study was designed to provide in vivo mutagenicity data for a robust risk assessment.

- Animal Model: Wild-type NMRI female mice were used.[2]
- Dosing: Animals were administered NBP daily for 28 consecutive days via an appropriate route (e.g., oral gavage). Multiple dose groups, a vehicle control group, and a positive control group were included.
- Tissue Collection: At the end of the study, liver and bone marrow tissues were collected for DNA extraction.[2][7]
- DNA Analysis: DNA was analyzed using duplex sequencing, an error-corrected next-generation sequencing method, to identify and quantify rare mutations across the genome.

  [6]
- Data Analysis: Mutation frequencies and spectra were determined for each dose group and tissue type. Benchmark dose (BMD) modeling was applied to the dose-response data to determine a point of departure for calculating the PDE and AI.[2][6][7]

# Visualizations: Workflows and Pathways Experimental Workflow for N-Nitroso-bisoprolol Toxicological Assessment

The logical flow of the toxicological evaluation, from in vitro screening to in vivo confirmation and safe limit derivation, is depicted below.





Click to download full resolution via product page

Caption: Workflow for the toxicological evaluation of **N-Nitroso-bisoprolol**.

## Proposed Metabolic Activation Pathway of N-Nitrosobisoprolol

All N-nitrosamines require metabolic activation to exert their genotoxic effects.[3] This process is typically initiated by cytochrome P450 (CYP) enzymes through  $\alpha$ -hydroxylation. The structural complexity of NBP, particularly the bulky isopropyl group adjacent to the nitroso moiety, is thought to hinder this metabolic activation compared to smaller nitrosamines, leading to lower carcinogenic potency.[5][11]





Click to download full resolution via product page

Caption: Postulated metabolic activation pathway for **N-Nitroso-bisoprolol**.

#### Conclusion

The preliminary toxicological assessment of **N-Nitroso-bisoprolol** indicates that it is a weak mutagen, positive only under the stringent conditions of the Enhanced Ames Test and showing a weak response in a highly sensitive in vivo ecNGS study.[2][6][7] It was negative in the HPRT mammalian cell mutation assay.[2][7] The in vivo data has enabled the derivation of a Permissible Daily Exposure (PDE) of 400  $\mu$  g/day and an Acceptable Intake (AI) of 64  $\mu$  g/day ,



both substantially higher than the conservative default limits for uncharacterized nitrosamines. [2][7] This technical guide provides researchers, scientists, and drug development professionals with the core data and methodologies to support informed risk assessments and the establishment of appropriate control strategies for **N-Nitroso-bisoprolol** in pharmaceutical products. The integrated in vivo and in silico approach serves as a potential blueprint for evaluating other NDSRIs.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deriving safe limits for N-nitroso-bisoprolol by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deriving safe limits for N-nitroso-bisoprolol by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYPdocking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Deriving safe limits for N-nitroso-bisoprolol by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYPdocking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. aurigeneservices.com [aurigeneservices.com]
- 11. efpia.eu [efpia.eu]



• To cite this document: BenchChem. [Preliminary Toxicological Assessment of N-Nitroso-bisoprolol: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13689103#preliminary-toxicological-assessment-of-n-nitroso-bisoprolol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com